3-Iodo-2-methyl-6-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Halogen Shuffling in Pyridines
Mongin et al. (1998) discussed the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can then be isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds serve as starting materials for further manipulation in reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Synthesis of Trifluoromethyl-Substituted Pyridines
Cottet and Schlosser (2002) extended a literature method for preparing trifluoromethyl-substituted benzenes to the pyridine series. They demonstrated that 2-iodopyridines could be converted into 2-(trifluoromethyl)pyridines by displacing iodide with (trifluoromethyl)copper (Cottet & Schlosser, 2002).
Spectroscopic and Structural Characterization
Chernov'yants et al. (2011) studied the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, leading to the formation of a n–σ* complex. This complex's crystal structure consists of separated anions and cationic moieties with linear S–I+–S linkers (Chernov'yants et al., 2011).
Further Metalations and Functionalizations
Cottet et al. (2004) focused on the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines to convert them into various carboxylic acids. They explored selective deprotonation and subsequent carboxylation of these compounds (Cottet et al., 2004).
Fluorescent Polyphenol Species
Kaya et al. (2010) synthesized a series of pyridine-based Schiff bases, converted to polyphenol species with potential applications in electronic, opto-electronic, and photovoltaic applications due to their polyconjugated structures and low band gaps (Kaya et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-iodo-2-methyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZYHRBENSNEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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